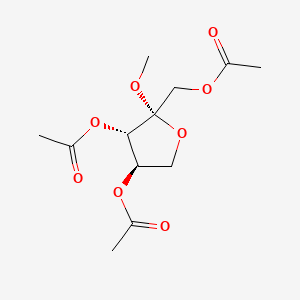
beta-D-threo-2-Pentulofuranoside, methyl, triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate: is a chemical compound with a complex structure that includes multiple bonds, rotatable bonds, double bonds, a five-membered ring, esters, ethers, and an oxolane ring
Chemical Reactions Analysis
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of various chemical products and materials
Comparison with Similar Compounds
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate can be compared with other similar compounds, such as:
Methyl β-D-threo-2-pentulofuranoside: Similar in structure but may have different functional groups or substituents.
Uridine triacetate: Another compound with triacetate groups, used in different applications
Properties
CAS No. |
54451-98-8 |
|---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-2-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-7(13)17-6-12(16-4)11(20-9(3)15)10(5-18-12)19-8(2)14/h10-11H,5-6H2,1-4H3/t10-,11+,12-/m1/s1 |
InChI Key |
RXYNMOMIMSXMKK-GRYCIOLGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OCC1(C(C(CO1)OC(=O)C)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
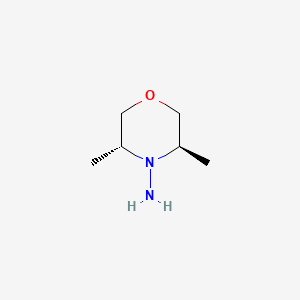
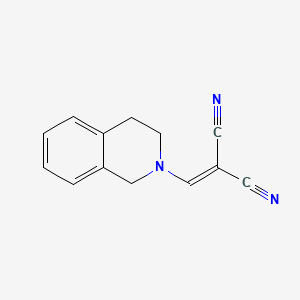
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
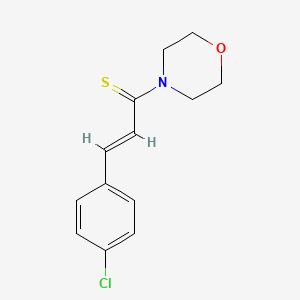
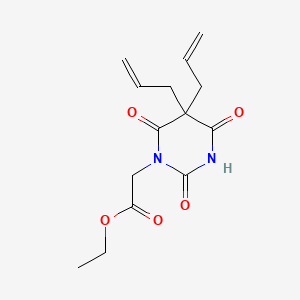
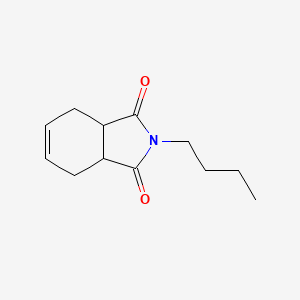
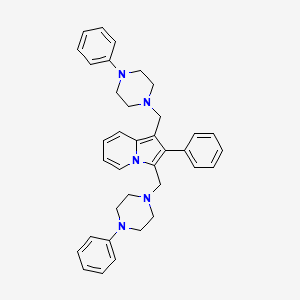
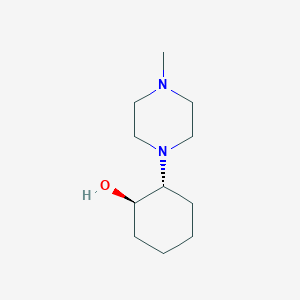
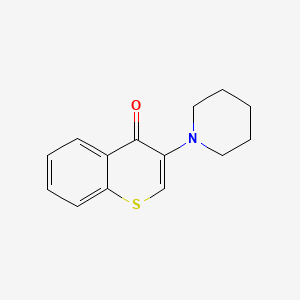
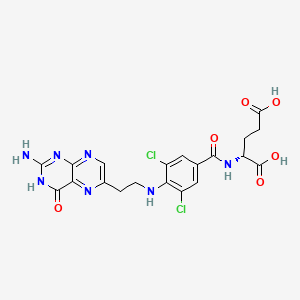
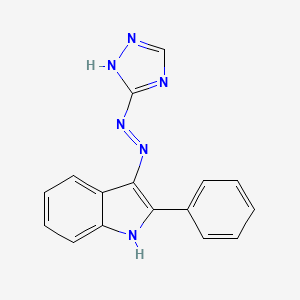
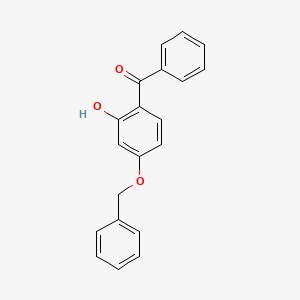
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
